molecular formula C20H20O5V B13737088 Bis(1-phenyl-1,3-butanediono)oxovanadium(iv)

Bis(1-phenyl-1,3-butanediono)oxovanadium(iv)

Cat. No.: B13737088
M. Wt: 391.3 g/mol
InChI Key: KUNCFHNIPLKYIU-ZJCTYWPYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(1-phenyl-1,3-butanediono)oxovanadium(iv) typically involves the reaction of vanadium(IV) oxide with 1-phenyl-1,3-butanedione (benzoylacetone) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{VO}_2 + 2 \text{C}_6\text{H}_5\text{COCH}_2\text{COCH}_3 \rightarrow \text{VO(C}_6\text{H}_5\text{COCHCOCH}_3)_2 ]

Industrial Production Methods

While specific industrial production methods for bis(1-phenyl-1,3-butanediono)oxovanadium(iv) are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key is to maintain the purity and yield of the product through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Bis(1-phenyl-1,3-butanediono)oxovanadium(iv) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of vanadium.

    Reduction: It can be reduced to lower oxidation states, such as vanadium(III) complexes.

    Substitution: Ligand substitution reactions can occur, where the 1-phenyl-1,3-butanedione ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as methanol, ethanol, or tetrahydrofuran (THF) under controlled temperatures and atmospheric conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) complexes, while reduction may produce vanadium(III) complexes. Substitution reactions can result in a variety of vanadium complexes with different ligands .

Scientific Research Applications

Mechanism of Action

The mechanism of action of bis(1-phenyl-1,3-butanediono)oxovanadium(iv) involves its interaction with various molecular targets and pathways. In biological systems, it can mimic the action of insulin by activating insulin receptor pathways, leading to increased glucose uptake and metabolism. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Vanadyl acetylacetonate: Another vanadium complex with similar coordination properties.

    Vanadyl sulfate: A commonly used vanadium compound in biological studies.

    Vanadyl benzoylacetonate: A closely related compound with similar ligand structures.

Uniqueness

Bis(1-phenyl-1,3-butanediono)oxovanadium(iv) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to act as an insulin-mimetic agent and its potential antibacterial activity make it a compound of interest in both medicinal and industrial research .

Properties

Molecular Formula

C20H20O5V

Molecular Weight

391.3 g/mol

IUPAC Name

(Z)-3-hydroxy-1-phenylbut-2-en-1-one;oxovanadium

InChI

InChI=1S/2C10H10O2.O.V/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;/h2*2-7,11H,1H3;;/b2*8-7-;;

InChI Key

KUNCFHNIPLKYIU-ZJCTYWPYSA-N

Isomeric SMILES

C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.O=[V]

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.O=[V]

Origin of Product

United States

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